2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide
Overview
Description
2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenoxy group and a tetrahydrofuran-2-ylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,5-dichlorophenol, is reacted with an appropriate alkylating agent to form the 2,5-dichlorophenoxy intermediate.
Amidation Reaction: The dichlorophenoxy intermediate is then reacted with a suitable amine, such as tetrahydrofuran-2-ylmethylamine, under appropriate conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichlorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide: Similar structure with a different substitution pattern on the phenoxy group.
2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-3-ylmethyl)propanamide: Variation in the position of the tetrahydrofuran group.
Uniqueness
2-(2,5-dichlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to its specific substitution pattern and the presence of both dichlorophenoxy and tetrahydrofuran-2-ylmethyl groups. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-7-10(15)4-5-12(13)16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZLXMOUQJPFQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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